Guaiazulene

Catalog No.
S581730
CAS No.
489-84-9
M.F
C15H18
M. Wt
198.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guaiazulene

CAS Number

489-84-9

Product Name

Guaiazulene

IUPAC Name

1,4-dimethyl-7-propan-2-ylazulene

Molecular Formula

C15H18

Molecular Weight

198.30 g/mol

InChI

InChI=1S/C15H18/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h5-10H,1-4H3

InChI Key

FWKQNCXZGNBPFD-UHFFFAOYSA-N

SMILES

CC1=C2C=CC(=C2C=C(C=C1)C(C)C)C

Solubility

0.000664 mg/mL at 25 °C

Synonyms

1,4-Dimethyl-7-(1-methylethyl)azulene; 7-Isopropyl-1,4-dimethylazulene; 1,4-Dimethyl-7-isopropylazulene; 3,8-Dimethyl-5-(2-propyl)azulene; 7-Isopropyl-1,4-dimethylazulene; AZ 8; AZ 8 Beris; Azulen-Beris; Azulon; Azunol; Cuteazul; Eucazulen; Guaiazule

Canonical SMILES

CC1=C2C=CC(=C2C=C(C=C1)C(C)C)C

Anti-inflammatory properties

Studies suggest that Guaiazulene might possess anti-inflammatory properties. Researchers have investigated its effects on various inflammatory markers and signaling pathways in cell cultures and animal models. These studies provide preliminary evidence for the potential anti-inflammatory effects of Guaiazulene, but further research is needed to confirm its efficacy and safety in humans [].

Antimicrobial activity

Some scientific studies have explored the potential antimicrobial properties of Guaiazulene against various bacteria and fungi. These studies have shown that Guaiazulene exhibits some degree of antimicrobial activity, but the mechanisms underlying this activity are not fully understood []. More research is required to determine the effectiveness of Guaiazulene against specific pathogens and its potential applications in the development of antimicrobial agents.

Antioxidant properties

Guaiazulene has been investigated for its potential antioxidant properties. In vitro studies suggest that it might have some scavenging activity against free radicals, which are molecules linked to various health conditions. However, further research is needed to understand the potential health implications of these findings [].

Other areas of investigation

Scientific exploration of Guaiazulene extends beyond the aforementioned areas. Researchers are also investigating its potential roles in other areas, including:

  • Wound healing []
  • Pain management []
  • Neuroprotective effects []

Guaiazulene is a naturally occurring compound classified as an alkyl-substituted azulene. Its molecular formula is C₁₅H₁₈, and it features a unique structure characterized by a fused bicyclic system that imparts distinct chemical properties. This compound is notable for its vibrant blue color, which arises from its conjugated system of double bonds. Guaiazulene is primarily extracted from various essential oils, particularly from the wood of the guaiacum tree, and is recognized for its lower cost compared to its parent compound, azulene, making it a valuable starting material for further chemical synthesis .

Research suggests guaiazulene may possess anti-inflammatory and skin-soothing properties []. However, the exact mechanism of action remains under investigation. Proposed mechanisms include:

  • Inhibition of inflammatory mediators: Guaiazulene might interfere with the production of inflammatory molecules like prostaglandins, reducing inflammation [].
  • Free radical scavenging: The conjugated system in guaiazulene might act as a free radical scavenger, protecting skin cells from oxidative damage.
Due to its electrophilic nature. Notable reactions include:

  • Electrophilic Aromatic Substitution: Guaiazulene can undergo functionalization through electrophilic aromatic substitution, allowing for the introduction of various substituents on its aromatic rings .
  • Condensation Reactions: It reacts with aldehydes such as thiophene-2,5-dicarbaldehyde and methyl terephthalaldehyde in the presence of acid catalysts to form complex products .
  • Halogenation: Guaiazulene can react with halogens; for instance, bromination yields 3-bromoguaiazulene quantitatively .

Guaiazulene exhibits several biological activities that make it of interest in pharmaceutical research. It has been shown to possess:

  • Anti-inflammatory Properties: Guaiazulene is recognized for its ability to reduce inflammation, making it a potential candidate for topical anti-inflammatory treatments.
  • Antioxidant Activity: The compound demonstrates antioxidant properties that can help mitigate oxidative stress in biological systems.
  • Skin Protection: Due to its soothing effects, guaiazulene is often included in cosmetic formulations aimed at protecting and calming the skin .

Several methods are employed to synthesize guaiazulene, including:

  • Extraction from Natural Sources: Guaiazulene can be isolated from essential oils derived from guaiacum wood.
  • Chemical Synthesis: Laboratory synthesis often involves the cyclization of appropriate precursors or modification of azulene derivatives. Recent studies have focused on regioselective transformations of the methyl group on guaiazulene to produce aldehyde derivatives, which can serve as intermediates in further synthetic routes .

Guaiazulene has diverse applications across various fields:

  • Cosmetics: Its soothing and anti-inflammatory properties make it a popular ingredient in skincare products.
  • Pharmaceuticals: Guaiazulene's biological activities are being explored for potential therapeutic uses in treating inflammatory conditions.
  • Dyes and Pigments: The intense blue color of guaiazulene allows it to be used as a dye or pigment in various applications .

Research into the interactions of guaiazulene with other compounds has revealed its potential as an electrophilic trap. Studies indicate that guaiazulene-stabilized cations can react with metal enolates to form carbonyl compounds containing an azulene moiety. This property highlights guaiazulene's versatility in synthetic organic chemistry .

Guaiazulene shares structural similarities with several compounds within the azulene family. Here are some notable comparisons:

CompoundStructure TypeUnique Features
AzuleneBicyclic AromaticParent compound; lacks alkyl substitution
1-MethylazuleneMethyl-substitutedMethyl group at position 1 enhances reactivity
4-MethylazuleneMethyl-substitutedDifferent substitution pattern affects properties
3-BromoguaiazuleneHalogenatedExhibits different reactivity due to bromine

Guaiazulene stands out due to its specific methyl substitution at the C4 position, which significantly influences its chemical reactivity and biological activity compared to other azulenes .

Physical Description

Solid

XLogP3

4.8

Exact Mass

198.140850574 g/mol

Monoisotopic Mass

198.140850574 g/mol

Boiling Point

152.00 to 154.00 °C. @ 7.00 mm Hg

Heavy Atom Count

15

Melting Point

31.5 °C

UNII

2OZ1K9JKQC

GHS Hazard Statements

Aggregated GHS information provided by 231 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

ATC Code

S - Sensory organs
S01 - Ophthalmologicals
S01X - Other ophthalmologicals
S01XA - Other ophthalmologicals
S01XA01 - Guaiazulen

Pictograms

Irritant

Irritant

Other CAS

489-84-9

Wikipedia

Guaiazulene

Use Classification

Fragrance Ingredients
Cosmetics -> Antimicrobial

General Manufacturing Information

Azulene, 1,4-dimethyl-7-(1-methylethyl)-: ACTIVE

Dates

Modify: 2023-08-15

Antitumor Effects and Tumor-specificity of Guaiazulene-3-Carboxylate Derivatives Against Oral Squamous Cell Carcinoma

Michito Teratani, Shouta Nakamura, Hiroshi Sakagami, Masakazu Fujise, Masashi Hashimoto, Noriyuki Okudaira, Kenjiro Bandow, Yosuke Iijima, Junko Nagai, Yoshihiro Uesawa, Hidetsugu Wakabayashi
PMID: 32878776   DOI: 10.21873/anticanres.14491

Abstract

The aim of this study was to investigate the antitumor potential of guaiazulene-3-carboxylate derivatives against oral malignant cells.
Twelve guaiazulene-3-carboxylate derivatives were synthesized by introduction of either with alkyl group [
], alkoxy group [
], hydroxyl group [
] or primary amine [
] at the end of sidechains. Tumor-specificity (TS) was calculated by the ratio of mean 50% cytotoxic concentration (CC
) against 3 human oral mesenchymal cell lines to that against 4 human oral squamous cell carcinoma (OSCC) cell lines. Potency-selectivity expression (PSE) was calculated by dividing TS value by CC
value against OSCC cell lines. Cell cycle analysis was performed by cell sorter.
[
] showed the highest TS and PSE values, and induced the accumulation of both subG
and G
/M cell populations in HSC-2 OSCC cells. Quantitative structure-activity relationship analysis demonstrated that their tumor-specificity was correlated with chemical descriptors that explain the 3D shape, electric state and ionization potential.
Alkoxyl guaiazulene-3-carboxylates [
] can be potential candidates of lead compound for developing novel anticancer drugs.


[Sesquiterpenoids from gorgonian Muriceides collaris]

Xue-feng Shi, Wei-hong He, Guo-qiang Li
PMID: 26757553   DOI:

Abstract

Seven guaiane-type sesquiterpenoids, a new compound 6-formyl-5-isopropyl-3-hydroxymethyl-7-methyl-1H-indene (1), a new natural product 5-isopropyl-3, 7-dimethyl-1H-indene-1-one (2), along with five known compounds: guaiazulene (3), 4-formyl-7-isopropyl-10-methylazulene (4), sesquiterpene ketolactone (5), alismoxide (6) and guaia-1 (5), 6-diene (7), were isolated from gorgonian Muriceides collaris collected in South China Sea. Their structures were elucidated on the basis of extensive spectroscopic analysis [MS, IR, 1H NMR, 13C NMR (DEPT), HMQC, HMBC, NOESY] and by comparison of the spectral data with those of the literatures.


Anti-inflammatory effect of photodynamic therapy using guaiazulene and red lasers on peripheral blood mononuclear cells

Ampika Phutim-Mangkhalthon, Aroon Teerakapong, Patcharaporn Tippayawat, Noppawan Phumala Morales, Supawich Morkmued, Subin Puasiri, Aroonsri Priprem, Teerasak Damrongrungruang
PMID: 32200021   DOI: 10.1016/j.pdpdt.2020.101747

Abstract

Photodynamic therapy improves oral mucositis treatment. The reactive oxygen species (ROS) generated from this reaction could contribute to an anti-inflammatory effect by suppressing inflammatory cells.
To evaluate the anti-inflammatory effect of photodynamic therapy using guaiazulene and a red laser in peripheral blood mononuclear cells (PBMCs).
Guaiazulene solutions (1, 2, 5, 25, 35, and 100 μM in 99.8 % methanol) were irradiated with red laser light (625 nm, 146.2 mW/cm
) in continuous mode at 0, 4, and 8 J/cm
in black 96-well plates. ROS were measured using spin trapping technique with electron spin resonance (ESR) spectroscopy and fluorescence. The two highest concentrations were tested using cell viability (PrestoBlue®) and anti-inflammation (RANTES and PGE
ELISA) assay kits. Kruskal-Wallis and Dunn Bonferroni tests were used for statistical analyses with significant differences at p-value < 0.05.
Guaiazulene solutions between 2 and 5 μM exposed to red laser light at 4-8 J/cm
generated significantly more singlet oxygen compared to the no guaiazulene group (p < 0.01) and reduced RANTES and PGE
levels in TNF-α-inflamed peripheral blood mononuclear cells without affecting cell viability.
Photodynamic activation of guaiazulene generated singlet oxygen and suppressed inflammatory markers in PBMCs.


Ochracenoids A and B, guaiazulene-based analogues from gorgonian Anthogorgia ochracea collected from the South China Sea

Juan-Juan Zheng, Chang-Lun Shao, Min Chen, Li-She Gan, Yu-Chun Fang, Xu-Hui Wang, Chang-Yun Wang
PMID: 24637960   DOI: 10.3390/md12031569

Abstract

Two new guaiazulene-based analogues, ochracenoids A (1) and B (2), along with four known analogues (3-6), were isolated from the gorgonian Anthogorgia ochracea collected from the South China Sea. The planar structures of the new compounds were elucidated by comprehensive spectroscopic data. The absolute configuration of 1 was determined as 3R by the comparison of TDDFT calculated electronic circular dichroism with its experimental spectrum. Compound 1 is a rare guaiazulene-based analogue possessing a unique C₁₆ skeleton. The possible generation process of 1 through an intermolecular one-carbon-transfer reaction was also discussed. Compound 2 was previously described as a presumed intermediate involved in the biogenesis of anthogorgienes A and I. Compound 3 exhibited antiproliferative effects on the embryo development of zebrafish Danio rerio.


Dye sublimation as a measure of accumulated heat exposure

Xiaoju Shi, Xiaofang Ying, Zongwu Deng
PMID: 23959842   DOI: 10.1002/cphc.201300517

Abstract

Heat history monitor: Combination of the sublimation and adsorption processes of specific dyes can be used as a measure of accumulated heat exposure. Mass transfer from the sublimation layer to the adsorption layer strongly depends on temperature and results in a gradual color change in the adsorption layer. The total color change reflects the accumulated heat exposure.


Mari Uehara, Himawari Minemura, Tsunenori Ohno, Masashi Hashimoto, Hidetsugu Wakabayashi, Noriyuki Okudaira, Hiroshi Sakagami
PMID: 29695558   DOI: 10.21873/invivo.11273

Abstract

Guaiazulene (1,4-dimethyl-7-isopropylazulene) is present in several essential oils of medicinal and aromatic plants. There exist few studies that investigated the anticancer activity of guaiazulenes. We investigated the relative cytotoxicity of 10 alkylaminoguaiazulene derivatives towards both cancer and normal cells.
Cytotoxicity towards four human oral squamous cell carcinoma (OSCC) cell lines and five types of human normal oral cells (gingival fibroblasts, periodontal ligament fibroblasts, pulp cells and keratinocytes, gingival epithelial progenitors) was determined by the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) method. Tumor specificity (TS) was evaluated as the ratio of the mean 50% cytotoxic concentration against normal oral cells to that against OSCC cell lines. Apoptosis-inducing activity was evaluated by cleavage of poly ADP-ribose polymerase and caspsase-3 with western blot analysis.
Validity of the present TS measurement method was confirmed using methotrexate. With increasing length of the alkyl group of alkylaminoguaiazulene derivatives, cytotoxicity increased. Introduction of oxygen, nitrogen or sulfur atom into the alkyl group slightly reduced cytotoxicity. Most compounds had very low TS, no synergistic action with methotrexate and doxorubicin, nor did they induce apoptosis of OSCC cells. On the other hand, compound [
], containing a morpholino group, induced apoptosis of OSCC cells.
The cytotoxicity of alkylaminoguaiazulenes is not always coupled with TS and apoptosis-inducing activity.


In vitro antimicrobial activities of cinnamon bark oil, anethole, carvacrol, eugenol and guaiazulene against Mycoplasma hominis clinical isolates

Radek Sleha, Petra Mosio, Marketa Vydrzalova, Alexandra Jantovska, Vanda Bostikova, Jaroslava Mazurova
PMID: 23128812   DOI: 10.5507/bp.2012.083

Abstract

The aim of this study was to evaluate the antimicrobial effects of five natural substances against 50 clinical isolates of Mycoplasma hominis.
The in vitro activity of selected natural compounds, cinnamon bark oil, anethole, carvacrol, eugenol and guaiazulene, was investigated against 50 M. hominis isolates cultivated from cervical swabs by the broth dilution method. All showed valuable antimicrobial activity against the tested isolates. Oil from the bark of Cinnamomum zeylanicum (MBC90 = 500 µg/mL) however was found to be the most effective. Carvacrol (MBC90 = 600 µg/mL) and eugenol (MBC90 = 1000 µg/mL) also possessed strong antimycoplasmal activity.
The results indicate that cinnamon bark oil, carvacrol and eugenol have strong antimycoplasmal activity and the potential for use as antimicrobial agents in the treatment of mycoplasmal infections.


A straightforward access to guaiazulene derivatives using palladium-catalysed sp2 or sp3 C-H bond functionalisation

Liqin Zhao, Christian Bruneau, Henri Doucet
PMID: 23673684   DOI: 10.1039/c3cc42226g

Abstract

A novel palladium-catalysed direct arylation of guaiazulenes with a variety of aryl bromides is reported. Both sp(2) and sp(3) C-H bonds have been functionalised, as the nature of the cation of the base was found to allow the control of the regioselectivity of the arylation giving rise to C2 or C3 arylated guaiazulenes and also to 4-benzylguaiazulenes.


Anthogorgienes A-O, new guaiazulene-derived terpenoids from a Chinese gorgonian Anthogorgia species, and their antifouling and antibiotic activities

Dawei Chen, Shanjiang Yu, Leen van Ofwegen, Peter Proksch, Wenhan Lin
PMID: 22148226   DOI: 10.1021/jf2040862

Abstract

Fifteen new guaiazulene-based terpenoids designated anthogorgienes A-O (1-15) were isolated from a Chinese gorgonian Anthogorgia sp., together with eight known analogues (16-23). The structural patterns were classified into monomers, dimers, and trimers, which were supposed to be generated from a precursor guaiazulene and followed by side-chain and nucleus oxidation and oxidative rearrangement. The structures of new compounds were elucidated on the basis of extensive spectroscopic (IR, MS, and 1D and 2D NMR) data analysis. A possible biogenetic relationship of the isolated compounds was postulated. Some of the compounds showed potent antifouling activities against the larval settlement of barnacle Balanus amphitrite , whereas their antibiotic activities were also evaluated.


Guaiazulene: a new treatment option for recalcitrant diaper dermatitis in NICU patients

Tamer Gunes, Mustafa Ali Akin, Dilek Sarici, Kurtulus Hallac, Selim Kurtoglu, Takashi Hashimoto
PMID: 22928495   DOI: 10.3109/14767058.2012.722711

Abstract

Based on a maternal observation, we aimed to evaluate the treatment effectiveness of guaiazulene (GA) containing local pomade in the high-risk neonates with recalcitrant diaper dermatitis (RDD).
We included 30 NICU patients of RDD, with level II-III aged between 22 and 67 days. Study group patients (n = 20) were treated with GA containing local pomade (0.05 g/100 g). Control group consisted of patients who had extended antifungal treatment. A visual scale was used to assess the response to treatment at the end of a week. Scoring was done at the beginning of the treatment, on the first, third and seventh days.
Statistically significant differences in visual scores were determined between the two groups at the initial and following days of the treatment. In study group, improvements at the first and third days of the treatment were better than those of control group. Additionally, complete recovery rate in study group was better than that in controls.
Having beneficial but no adverse effects, GA containing local pomade provided rapid recovery in risky neonates with RDD, who required rapid improvement.


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